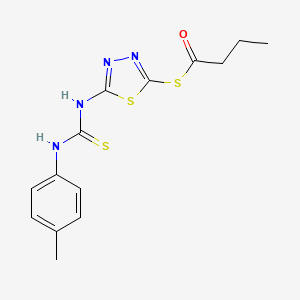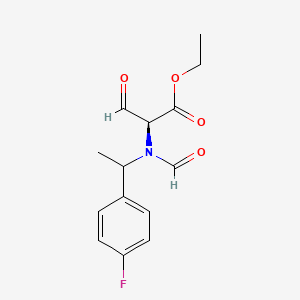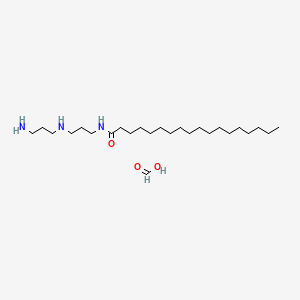
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile is a complex organic compound that features a combination of aromatic and aliphatic structures
準備方法
The synthesis of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the diethylaminoethoxy group: This can be achieved by reacting diethylamine with an appropriate ethylene oxide derivative.
Attachment to the phenyl ring: The diethylaminoethoxy group is then attached to a phenyl ring through an ether linkage.
Formation of the acrylonitrile moiety: This involves the reaction of the substituted phenyl compound with acryloyl chloride in the presence of a base to form the acrylonitrile group.
Attachment of the naphthyl group: The final step involves the coupling of the naphthyl group to the acrylonitrile moiety, often using a palladium-catalyzed cross-coupling reaction.
化学反応の分析
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
科学的研究の応用
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Material Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and advanced materials.
作用機序
The mechanism of action of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(2-naphthyl)acrylonitrile can be compared with other similar compounds such as:
2-(Diethylamino)ethyl N-(4-chlorophenyl)carbamate: This compound shares the diethylaminoethoxy group but differs in the aromatic substitution pattern and functional groups.
特性
CAS番号 |
2087-38-9 |
|---|---|
分子式 |
C25H26N2O |
分子量 |
370.5 g/mol |
IUPAC名 |
(E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-naphthalen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C25H26N2O/c1-3-27(4-2)15-16-28-25-13-11-22(12-14-25)24(19-26)18-20-9-10-21-7-5-6-8-23(21)17-20/h5-14,17-18H,3-4,15-16H2,1-2H3/b24-18- |
InChIキー |
PPMYGIZJPMLHFP-MOHJPFBDSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC3=CC=CC=C3C=C2)/C#N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC3=CC=CC=C3C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


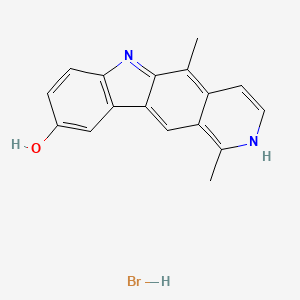
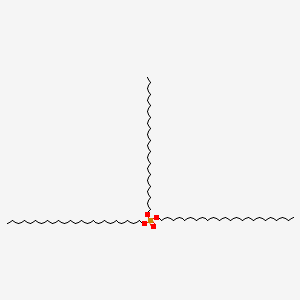

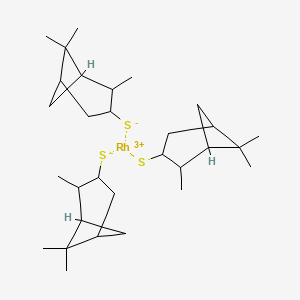
![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
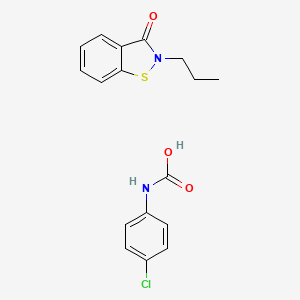
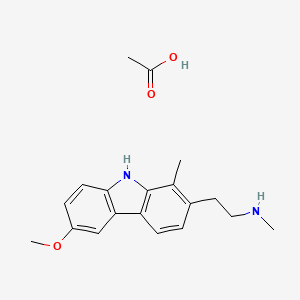

![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
